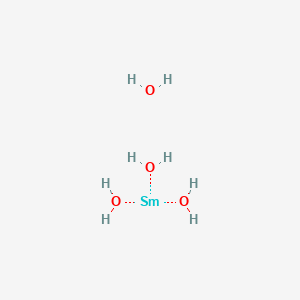

Samarium(III) hydroxide hydrate; 99% (REO)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Samarium(III) hydroxide hydrate is an important samarium compound with potential applications in electronics, optics, and catalysis . It is used as a chemical intermediate and in the separation and preconcentration procedures for the determination of lead using spectrometric techniques .

Synthesis Analysis

Samarium hydroxide nanocrystals can be synthesized using a facile hydrothermal method assisted by oleic acid surface modifications .Molecular Structure Analysis

The molecular formula of Samarium(III) hydroxide hydrate is H3O3Sm . It has a molar mass of 201.38 g/mol .Chemical Reactions Analysis

Samarium(III) hydroxide can react with acid to produce samarium salts . It decomposes to SmO(OH) when heated, and continued heating produces Sm2O3 . The kinetics of successive dehydration and dehydroxylation of this compound have been studied .Physical and Chemical Properties Analysis

Samarium(III) hydroxide hydrate is a moderately water-soluble crystalline Samarium source that decomposes to Samarium oxide on heating . It is generally immediately available in most volumes .作用机制

Target of Action

Samarium(III) hydroxide hydrate, also known as samarium tetrahydrate or Samarium(III) hydroxide hydrate 99% (REO), is an important samarium compound with many potential applications in electronics, optics, and catalysis . It is used as a chemical intermediate and is mainly applied in neutron absorption .

Mode of Action

Samarium(III) hydroxide hydrate can react with acid to produce samarium salts . The reaction is as follows:

Sm(OH)3+3H+→Sm3++3H2OSm(OH)_3 + 3H^+ \rightarrow Sm^{3+} + 3H_2O Sm(OH)3+3H+→Sm3++3H2O

Biochemical Pathways

It is known that the compound plays a role in the separation and preconcentration procedures for the determination of lead using spectrometric techniques .

Result of Action

Upon heating, Samarium(III) hydroxide hydrate decomposes to SmO(OH), and continued heating produces Sm2O3 . This property is utilized in various applications, including electronics and optics .

Action Environment

The action of Samarium(III) hydroxide hydrate is influenced by environmental factors such as temperature. For instance, the compound decomposes upon heating . More research is needed to fully understand how other environmental factors influence the compound’s action, efficacy, and stability.

安全和危害

未来方向

Samarium hydroxide has many potential applications in electronics, optics, and catalysis . It has specialized uses in glass, phosphors, lasers, and thermoelectric devices and is mainly applied in neutron absorption . The synthesis of ceramic high-temperature composites with a core-shell nanostructure based on oxides and sulfides of rare earth metals is carried out according to the guest-host principle .

生化分析

Biochemical Properties

It is known that Samarium(III) hydroxide hydrate can react with acid to produce samarium salts

Molecular Mechanism

It is known that Samarium(III) hydroxide hydrate can react with acid to produce samarium salts

Temporal Effects in Laboratory Settings

It is known that Samarium(III) hydroxide hydrate can decompose to SmO(OH) when heated; continued heating produces Sm2O3

属性

IUPAC Name |

samarium;tetrahydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4H2O.Sm/h4*1H2; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLQPSMQUVLVDDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.[Sm] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8O4Sm |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-(+)-1-[(R)-2-(2'-Di(3,5-xylyl)phosphinophenyl)ferrocenyl]ethyldi(3,5-xylyl)phosphine, 97%](/img/structure/B6288918.png)

![(R)-(+)-1-{(R)-2-[2'-Bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]ferrocenyl}ethylbis(di-3,5-trifluoromethylphenyl)phosphine, Walphos](/img/structure/B6288920.png)

![(R)-(+)-1-[(R)-2-(2'-Dicyclohexylphosphinophenyl)ferrocenyl]ethyldi(bis-3,5-trifluoromethylphenyl)phosphine, 97%](/img/structure/B6288921.png)

![4-[(1-Pyrrolidino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288957.png)

![2-[(4-Morpholino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288965.png)